molecular formula C19H16ClN3O6S B2703021 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 922123-43-1

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No.: B2703021
CAS No.: 922123-43-1
M. Wt: 449.86
InChI Key: HIHCBDLNMMHEIU-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a sulfonyl group, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the alkylation of the oxadiazole intermediate with a benzo[d][1,3]dioxole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into amine derivatives.

    Substitution: The sulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound’s structural features suggest potential pharmaceutical applications, such as the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could be involved in π-π stacking interactions, while the oxadiazole ring might participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-methylphenyl)sulfonyl)propanamide
  • N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Uniqueness

Compared to similar compounds, N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide stands out due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions. This structural variation can lead to differences in biological activity, making it a unique candidate for specific applications.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O6S/c20-13-2-4-14(5-3-13)30(25,26)8-7-17(24)21-19-23-22-18(29-19)10-12-1-6-15-16(9-12)28-11-27-15/h1-6,9H,7-8,10-11H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHCBDLNMMHEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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